molecular formula C9H8ClNO B1451108 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol CAS No. 1203499-49-3

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

Cat. No. B1451108
M. Wt: 181.62 g/mol
InChI Key: QBEMVFQKOZYKQS-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is a chemical compound with the empirical formula C9H8ClNO . Its molecular weight is 181.62 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cc1cnc (Cl)c (c1)C#CCO . This indicates that the molecule contains a chloro-methylpyridinyl group attached to a prop-2-yn-1-ol group.

Scientific Research Applications

Applications in Drug Development and Pharmacology Research on similar compounds often focuses on their potential pharmacological effects and applications in drug development. For example, studies on chlorogenic acid, a phenolic compound, highlight its diverse biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties, which could be relevant for compounds with similar functional groups or chemical structures (Naveed et al., 2018). Such properties might indicate potential areas of research for compounds with comparable chemical characteristics.

Environmental Impact and Toxicology Another area of interest could be the environmental impact and toxicology of chemical compounds, where research aims to understand their behavior, degradation, and potential toxic effects in various environmental contexts. This aspect is crucial for assessing the safety and regulatory compliance of chemical substances before their commercial use. The review on the toxicology of chlorpyrifos, focusing on human exposure and neurodevelopmental effects, exemplifies the importance of such studies (Eaton et al., 2008).

Synthesis and Chemical Interactions Research into the synthesis and chemical interactions of specific compounds is foundational for their application in various fields. Understanding the synthetic pathways, chemical stability, and reactivity enables the development of new materials, drugs, or chemical processes. Studies on the synthesis and applications of heterocyclic compounds, such as cyanopyridines, which exhibit a wide range of biological activities, illustrate the significance of this research area (Ghosh et al., 2015).

Safety And Hazards

This compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-7-5-8(3-2-4-12)9(10)11-6-7/h5-6,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEMVFQKOZYKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673579
Record name 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

CAS RN

1203499-49-3
Record name 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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